4-[(2-Ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide 4-[(2-Ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 501120-38-3
VCID: VC0135723
InChI: InChI=1S/C17H22N4O3/c1-4-8-12-14(15(16(18)22)20-21(12)3)19-17(23)11-9-6-7-10-13(11)24-5-2/h6-7,9-10H,4-5,8H2,1-3H3,(H2,18,22)(H,19,23)
SMILES: CCCC1=C(C(=NN1C)C(=O)N)NC(=O)C2=CC=CC=C2OCC
Molecular Formula: C17H22N4O3
Molecular Weight: 330.4 g/mol

4-[(2-Ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide

CAS No.: 501120-38-3

Reference Standards

VCID: VC0135723

Molecular Formula: C17H22N4O3

Molecular Weight: 330.4 g/mol

4-[(2-Ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide - 501120-38-3

CAS No. 501120-38-3
Product Name 4-[(2-Ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide
Molecular Formula C17H22N4O3
Molecular Weight 330.4 g/mol
IUPAC Name 4-[(2-ethoxybenzoyl)amino]-1-methyl-5-propylpyrazole-3-carboxamide
Standard InChI InChI=1S/C17H22N4O3/c1-4-8-12-14(15(16(18)22)20-21(12)3)19-17(23)11-9-6-7-10-13(11)24-5-2/h6-7,9-10H,4-5,8H2,1-3H3,(H2,18,22)(H,19,23)
Standard InChIKey HFNOLZIPTBNLMC-UHFFFAOYSA-N
SMILES CCCC1=C(C(=NN1C)C(=O)N)NC(=O)C2=CC=CC=C2OCC
Canonical SMILES CCCC1=C(C(=NN1C)C(=O)N)NC(=O)C2=CC=CC=C2OCC
Synonyms 4-(2-Ethoxybenzamido)-1-methyl-5-propyl-1H-pyrazole-3-carboxamide
PubChem Compound 11024011
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator